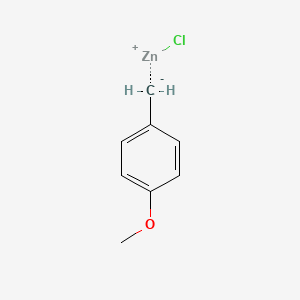

4-甲氧基苄基锌氯化物

描述

Synthesis Analysis

4-Methoxybenzylzinc chloride is significant in understanding reaction mechanisms. It has been used in the protection of phenolic compounds during organic synthesis, showing its efficiency in providing protected phenolic ether intermediates. It has also been utilized in the formation of acylated pyrazoles.Chemical Reactions Analysis

4-Methoxybenzylzinc chloride plays a crucial role in various chemical reactions. For instance, it has been used in the stereoselective synthesis of α-fucosides, illustrating its role in glycoside synthesis. It has also been applied in the benzylation of alcohols and phenols, contributing to organic synthesis methodologies.Physical and Chemical Properties Analysis

4-Methoxybenzylzinc chloride is a white to light yellow solid . It has a molecular weight of 222 g/mol. The compound has a concentration of 0.5 M in THF, a density of 0.958 g/mL at 25 °C, and should be stored at a temperature of 2-8°C .科学研究应用

有机合成中间体

4-甲氧基苄基锌氯化物用作有机合成的中间体,尤其是在制备受保护的酚醚中间体中。 它促进了4-甲氧基苄基氯化物 (PMB-Cl) 的快速制备和反应,用于有机合成 .

反应机理和中间体

该化合物在理解反应机理方面起着重要作用。 它已被用于探索逐步和协同取代反应,确定了4-甲氧基苄基碳正离子是一个重要的中间体.

光催化

4-甲氧基苄基锌氯化物可用作可见光光催化中合成各种杂环化合物的自由基前体 .

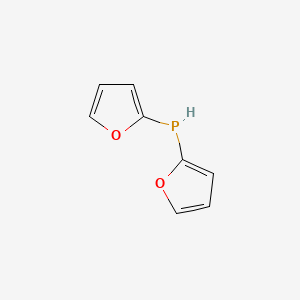

酰基膦配体的合成

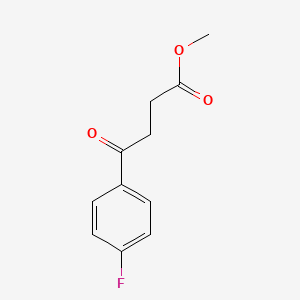

吡唑衍生物的合成

由4-甲氧基苯甲酰氯化物合成的1,3-二酮可用于一锅法合成各种吡唑衍生物 .

生物活性化合物的全合成

该化合物参与了生物活性化合物的全合成,如海胆苷A和沙利诺孢菌胺A .

复杂体系的合成

作用机制

Action Environment

The action, efficacy, and stability of 4-Methoxybenzylzinc chloride can be influenced by various environmental factors. For instance, its solubility in polar solvents such as water and alcohols can affect its interaction with other molecules in a solution. Additionally, its storage temperature (2-8°C) can impact its stability .

安全和危害

4-Methoxybenzylzinc chloride is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

生化分析

Biochemical Properties

The biochemical properties of 4-Methoxybenzylzinc chloride are not well-documented in the literature. As an organozinc compound, it may participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific context and conditions of the reaction .

Cellular Effects

The cellular effects of 4-Methoxybenzylzinc chloride are currently unknown due to the lack of experimental data. Organozinc compounds are generally known to interact with various cellular processes

Molecular Mechanism

The molecular mechanism of action of 4-Methoxybenzylzinc chloride is not well-understood. It is known that organozinc compounds can participate in various chemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 4-Methoxybenzylzinc chloride in animal models . Future studies could explore this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Transport and Distribution

Information on how 4-Methoxybenzylzinc chloride is transported and distributed within cells and tissues is currently lacking . Future studies could explore this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXMADQMVPOCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400188 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-17-7 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

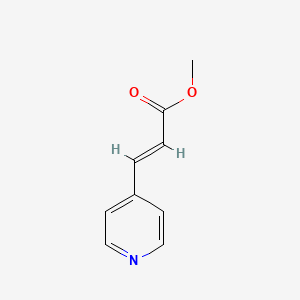

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,2,4-Triazol-1-yl)methyl]aniline](/img/structure/B1599232.png)